

# Sodium 3-methyl-2-oxobutanoate-d7 CAS number and supplier

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Compound of Interest

Sodium 3-methyl-2-oxobutanoated7

Cat. No.:

B12402938

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# Technical Guide: Sodium 3-methyl-2-oxobutanoate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sodium 3-methyl-2-oxobutanoate-d7**, a deuterated analog of the endogenous metabolite,  $\alpha$ -ketoisovaleric acid sodium salt. This document covers its chemical identity, sourcing, and key technical data. Furthermore, it outlines its role in metabolic pathways and provides a conceptual framework for its application in research settings.

# **Chemical Identity and Data**

While a specific CAS number for **Sodium 3-methyl-2-oxobutanoate-d7** is not readily available in public databases, the CAS number for the parent (non-deuterated) compound, Sodium 3-methyl-2-oxobutanoate, is 3715-29-5[1][2][3][4][5][6][7][8]. It is common for isotopically labeled compounds to be referenced under the parent CAS number by some suppliers.

Quantitative Data Summary

The following table summarizes the available technical data for **Sodium 3-methyl-2-oxobutanoate-d7**.



Parameter	Value	Source
Molecular Formula	C5HNaO3	MedchemExpress
Molecular Weight	145.14 g/mol	MedchemExpress
Purity	>98%	MedchemExpress
Appearance	Solid	MedchemExpress
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	MedchemExpress

# **Supplier Information**

**Sodium 3-methyl-2-oxobutanoate-d7** is a specialized chemical and can be sourced from suppliers of stable isotope-labeled compounds. One known supplier is:

MedchemExpress[9]

## Metabolic Pathway of 3-methyl-2-oxobutanoate

3-Methyl-2-oxobutanoate is a key intermediate in the metabolic pathway of branched-chain amino acids, specifically valine. It is involved in both the biosynthesis and degradation of these essential amino acids. The enzyme 3-methyl-2-oxobutanoate dehydrogenase plays a crucial role in its catabolism[10][11]. Additionally, it is a precursor for the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like E. coli[6][7].

Below is a simplified diagram illustrating the central role of 3-methyl-2-oxobutanoate in cellular metabolism.





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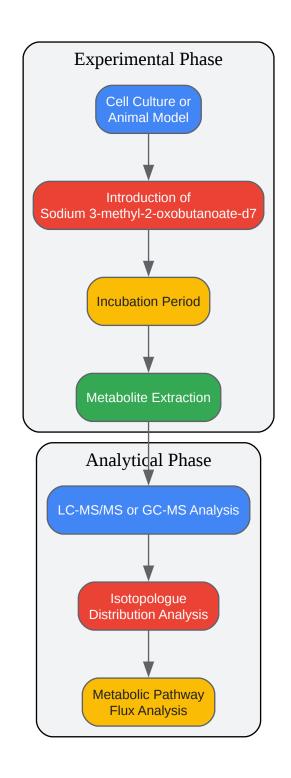
Metabolic role of 3-methyl-2-oxobutanoate.

# **Application in Research: Experimental Workflow**

Deuterium-labeled compounds like **Sodium 3-methyl-2-oxobutanoate-d7** are invaluable tools in metabolic research, particularly in tracer studies using mass spectrometry and NMR spectroscopy. The deuterium atoms act as a stable isotopic label, allowing researchers to track the metabolic fate of the molecule in biological systems[12][13][14][15][16].

The following diagram outlines a general experimental workflow for a metabolic tracing study using **Sodium 3-methyl-2-oxobutanoate-d7**.





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Metabolic tracing experimental workflow.

**Experimental Protocol Outline** 

## Foundational & Exploratory





While a specific, detailed experimental protocol for **Sodium 3-methyl-2-oxobutanoate-d7** is not available in the searched literature, a general methodology for a cell-based metabolic tracing experiment is as follows:

- Cell Culture: Plate cells of interest at a suitable density and allow them to adhere and grow.
- Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of **Sodium 3-methyl-2-oxobutanoate-d7**.
- Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the deuterated compound.
- Metabolite Extraction:
  - Aspirate the medium and wash the cells with an appropriate buffer.
  - Quench metabolic activity rapidly, for example, by adding cold methanol.
  - Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
- Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant and reconstitute it in a solvent compatible with the analytical instrumentation.
- LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites using a mass spectrometer coupled with a chromatography system. The instrument will be set to detect the mass-to-charge ratios of the expected deuterated metabolites.
- Data Analysis: Analyze the mass spectrometry data to determine the incorporation of deuterium into downstream metabolites. This involves identifying and quantifying the different isotopologues (molecules with varying numbers of deuterium atoms).
- Pathway Flux Analysis: Use the isotopologue distribution data to model and quantify the flux through the metabolic pathways involving 3-methyl-2-oxobutanoate.



This in-depth guide provides a solid foundation for researchers and scientists to understand and utilize **Sodium 3-methyl-2-oxobutanoate-d7** in their studies. The provided data and conceptual frameworks will aid in the design and execution of experiments aimed at elucidating metabolic pathways and their dynamics.

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